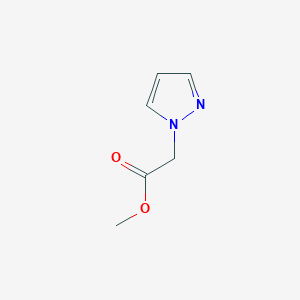![molecular formula C9H9N3 B1319302 7-Cyclopropylimidazo[1,2-a]pyrimidine CAS No. 375857-72-0](/img/structure/B1319302.png)
7-Cyclopropylimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropylimidazo[1,2-a]pyrimidine (CPIP) is a heterocyclic compound that belongs to the family of imidazopyrimidines. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da .
Synthesis Analysis
The synthesis of pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, involves various methods . One efficient procedure involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate . This method provides mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .Molecular Structure Analysis
The molecular structure of 7-Cyclopropylimidazo[1,2-a]pyrimidine can be analyzed using different spectroscopic techniques . Computational tools can be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis
Pyrimidines, including 7-Cyclopropylimidazo[1,2-a]pyrimidine, exhibit a range of chemical reactions . The reactions depend on the relative strength of the peptide bond and the amide bond within the pyrimidine ring .Physical And Chemical Properties Analysis
7-Cyclopropylimidazo[1,2-a]pyrimidine has a molecular formula of C9H9N3 and an average mass of 159.188 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyridines as Antiherpetics
Research on pyrazolo[1,5-a]pyridine antiherpetic compounds highlights the synthetic approaches for rapid analog synthesis, particularly around the C-3 and C-7 positions. This research has implications for the development of novel antiherpetic agents, showcasing the flexibility and utility of similar heterocyclic compounds in drug discovery (Johns et al., 2003).
GnRH Receptor Antagonists
A study on 2-phenylimidazolo[1,2-a]pyrimidines as nonpeptide human GnRH receptor antagonists indicates that modifications to the imidazolo[1,2-a]pyrimidine core can yield potent antagonists. This discovery underscores the relevance of imidazolo[1,2-a]pyrimidine derivatives in therapeutic applications, particularly for hormone-related conditions (Zhu et al., 2003).
Antimicrobial and Antifungal Activities
A variety of studies have demonstrated the antimicrobial and antifungal activities of imidazolo[1,2-a]pyrimidine derivatives. For example, compounds based on pyrimido[1,2-a]benzimidazoles possess broad-spectrum biological activities, including antimicrobial properties. This research validates the potential of these compounds in developing new antimicrobial agents (Vilapara et al., 2018).
Medicinal Chemistry and Drug Discovery
Imidazolo[1,2-a]pyrimidines are a dominant motif in many drugs, with varied biological activities. Reviews and studies have highlighted their therapeutic potential across multiple domains, including anticancer, antianxiety, analgesic, and antioxidant agents. This underscores the versatility and significance of these compounds in medicinal chemistry and drug discovery efforts (Hammouda et al., 2022).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyrimidine, pyrimido[1,2-a]pyrimidine, and other derivatives have shown promising results in antimicrobial activity. Such studies demonstrate the practical application of these compounds in addressing microbial resistance, further highlighting the broad utility of imidazolo[1,2-a]pyrimidines in developing new therapeutic agents (Sayed et al., 2006).
Safety And Hazards
Direcciones Futuras
Imidazo[1,2-a]pyrimidine analogs, which include 7-Cyclopropylimidazo[1,2-a]pyrimidine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new drugs for these conditions .
Propiedades
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCBURPPOWYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=CN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropylimidazo[1,2-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)


![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)




